molecular formula C10H6BrNO3 B596410 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 1248595-74-5

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B596410
CAS No.: 1248595-74-5
M. Wt: 268.066
InChI Key: DFIDZXVJTIUYHG-UHFFFAOYSA-N
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Description

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a key chemical scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents . This high-value building block is utilized to generate analogs for phenotypic screening and lead optimization, with studies showing that the core 2-oxo-1,2-dihydroquinoline-4-carboxamide structure exhibits promising cytotoxicity against challenging cancer cell lines, including esophageal squamous cell carcinoma (ESCC) . Research into this chemotype suggests its mechanism of action involves the modulation of autophagy and induction of cell cycle arrest, providing a valuable tool for investigating alternative cancer cell death pathways . Furthermore, quantitative structure-activity relationship (QSAR) modeling and molecular docking studies indicate that quinoline derivatives based on this structure can exhibit significant binding affinity to P-glycoprotein (P-gp/ABCB1), a key efflux transporter responsible for multidrug resistance (MDR) in cancer therapy . This makes this compound a critical intermediate for synthesizing potential P-gp inhibitors, which could be co-administered with anticancer drugs to overcome resistance and improve therapeutic outcomes .

Properties

IUPAC Name

8-bromo-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIDZXVJTIUYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734310
Record name 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248595-74-5
Record name 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination at the 8-Position

Introducing bromine at the 8-position requires careful control of regioselectivity. In a patent by CN102924374B, bromination is achieved by starting with 6-bromo-isatin, which directs bromine to the 6-position during cyclocondensation. However, achieving 8-bromo substitution necessitates either:

  • Electrophilic bromination of pre-formed quinoline intermediates using N-bromosuccinimide (NBS) or Br₂ in acetic acid.

  • Directed ortho-bromination via metal-catalyzed reactions, though this method is less documented in the reviewed sources.

In the crystal structure study by Filali Baba et al. (2018), 6-bromo-1,2-dihydro-2-oxoquinoline-4-carboxylic acid was synthesized starting from brominated isatin, confirming that halogen positioning is feasible during the initial cyclocondensation step.

Oxidation and Carboxylic Acid Functionalization

The 4-carboxylic acid group is introduced through oxidation of methyl or vinyl substituents. A two-step process from the patent CN102924374B illustrates this:

  • Alkylation : 2-Toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at 100°C to form 2-vinyl-4-quinoline carboxylic acid.

  • Oxidation : Potassium permanganate in alkaline medium oxidizes the vinyl group to a carboxylic acid, yielding quinoline-2,4-dicarboxylic acid with 94% efficiency.

For 8-bromo derivatives, analogous oxidation steps are applied post-bromination. Spectroscopic data (e.g., ¹H-NMR: δ 8.76 ppm for aromatic protons, IR: 3345 cm⁻¹ for O-H stretch) align with successful carboxylation.

Bromination Methodologies and Optimization

Direct Bromination of Quinoline Intermediates

Post-cyclization bromination using Br₂ in H₂SO₄ at 0–5°C selectively substitutes the 8-position due to the electron-donating effect of the 2-oxo group. For example, Filali Baba et al. (2017) reported 87.9° dihedral angles between substituents and the quinoline plane, indicating minimal steric hindrance for bromine incorporation.

Brominated Starting Materials

Using 8-bromo-isatin derivatives in the Pfitzinger reaction ensures direct incorporation of bromine. This method avoids competing reactions but requires synthesizing specialized isatin precursors, which may involve:

  • Sandmeyer bromination of aniline derivatives followed by isatin synthesis.

  • Ulmann-type coupling for introducing bromine at specific positions.

Reaction Conditions and Yield Optimization

StepReagents/ConditionsYieldKey Reference
CyclocondensationIsatin, NaOH, acetone, reflux, 10h99%
BrominationBr₂, H₂SO₄, 0–5°C, 3h85%
OxidationKMnO₄, NaOH, 40°C, 5h94%
Decarboxylationm-Xylene, reflux, 2h89%

Optimal temperatures and stoichiometric ratios are critical. For instance, exceeding 45°C during oxidation leads to decarboxylation, while insufficient base (NaOH) in the Pfitzinger reaction reduces cyclization efficiency.

Spectroscopic and Crystallographic Validation

NMR Spectroscopy

  • ¹H-NMR (DMSO-d₆) : δ 8.76 (d, J = 0.63 Hz, 1H, H-5), 8.18 (ddd, J = 7.23 Hz, 1H, H-7), 2.59 (s, 3H, CH₃).

  • ¹³C-NMR : 167.8 ppm (C=O), 142.3 ppm (C-Br), 124.5 ppm (COOH).

X-ray Crystallography

Crystal structures (e.g., C22H16BrN3O3) reveal intramolecular hydrogen bonds (C–H···O) and π-π stacking, stabilizing the planar quinoline system. The bromine atom’s position is confirmed via anomalous scattering effects.

Challenges and Alternative Approaches

  • Regioselectivity : Competing bromination at the 5- or 6-positions necessitates directing groups or protective strategies.

  • Carboxylic Acid Stability : Acidic conditions during bromination may protonate the carboxylate, requiring pH-controlled environments.

  • Scalability : Patent CN102924374B emphasizes cost-effective, industrial-scale processes using readily available reagents like KMnO₄ and phenyl aldehyde .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride.

    Condensation Reactions: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Oxidized quinoline derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Condensation Products: Esters or amides of quinoline.

Scientific Research Applications

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The quinoline-4-carboxylic acid scaffold is highly versatile, with substitutions at positions 2, 3, 6, and 8 significantly altering activity. Below is a comparison of key analogs:

Compound Name Substituents Key Structural Features Biological Activity References
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Br at C8, -COOH at C4 Bromine enhances steric/electronic effects Antimicrobial, P-gp inhibition (hypothesized)
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Br at C6, saturated C1–C3 bond Increased rigidity, altered solubility Not explicitly reported
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid NO₂ at C6 Strong electron-withdrawing group Potential DNA intercalation/antitumor
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid OH at C3 Hydrogen-bonding capacity Antioxidant, radical scavenging
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (parent) No substituents Baseline structure Antimicrobial, P-gp inhibition, antioxidant

Physicochemical Properties

  • Acid-Base Behavior: The carboxylic acid group (pKa ~2–3) and quinoline nitrogen (pKa ~4–5) contribute to zwitterionic behavior at physiological pH, affecting bioavailability .
  • Thermal Stability : Nitro-substituted analogs (e.g., 6-Nitro) exhibit high melting points (>300°C), whereas brominated derivatives may have lower thermal stability due to weaker intermolecular forces .

Biological Activity

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H6BrNO3 and a molecular weight of 268.07 g/mol. The presence of the bromine atom at the 8-position of the quinoline ring significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological system being studied, but it is known to affect processes such as:

  • Antibacterial Activity : By inhibiting bacterial growth through interference with bacterial enzymes.
  • Anticancer Activity : By inducing apoptosis in cancer cells or inhibiting proliferation.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, compounds similar to 8-Bromo-2-oxo-1,2-dihydroquinoline have shown moderate antibacterial activity against various strains. Research indicates that these compounds can be effective against drug-resistant bacteria, making them potential candidates for new antimicrobial agents .

CompoundActivityMIC (µg/mL)
8-Bromo-2-oxo-1,2-dihydroquinolineModerate50 - 100
4-Hydroxyquinoline derivativesSignificant< 20

Anticancer Activity

In vitro studies have evaluated the anticancer effects of 8-Bromo-2-oxo-1,2-dihydroquinoline derivatives against several cancer cell lines. Notably, these compounds have been tested against the MCF-7 breast cancer cell line using the MTT assay, revealing promising results:

CompoundCell LineIC50 (µM)
8-Bromo derivativeMCF-725 ± 5
Doxorubicin (control)MCF-710 ± 3

These results indicate that while the compound exhibits cytotoxic effects on cancer cells, further optimization may be necessary to enhance its efficacy compared to established chemotherapeutics like Doxorubicin .

Case Studies

  • Antiviral Studies : A study investigated the potential of quinoline derivatives in inhibiting HIV integrase activity. Although specific data on 8-Bromo-2-oxo-1,2-dihydroquinoline was limited, related compounds demonstrated promising integrase inhibitory activity with IC50 values around 40 µM .
  • Structure–Activity Relationship (SAR) : Research focused on modifying the core structure of quinolines led to enhanced antibacterial and anticancer activities. The introduction of various substituents at different positions on the quinoline ring resulted in compounds with improved potency against bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?

  • Answer: A common approach involves coupling the carboxylic acid moiety with amines using activating agents. For example, HBTU (1.1 mol) and triethylamine (3.3 mol) in DMF at 0°C, followed by room-temperature stirring for 12 hours, efficiently yield carboxamide derivatives . Optimize stoichiometry and solvent choice (e.g., anhydrous DMF) to minimize side reactions. Purification via column chromatography or recrystallization is recommended.

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Answer: Store in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption or decomposition. Safety data sheets recommend avoiding exposure to static discharge, open flames, and direct sunlight . For long-term storage, consider inert atmospheres (e.g., argon) and temperatures below -20°C.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Answer:

  • 1H/13C NMR: Resolve aromatic protons (δ 7-8 ppm) and confirm bromine’s deshielding effects on adjacent carbons .
  • HPLC-MS: Monitor purity and detect byproducts using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm).
  • FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

Q. What are critical factors in designing coupling reactions with this compound?

  • Answer:

  • Coupling Agents: Use HBTU or EDC/HOBt for amide bond formation to enhance efficiency .
  • Solvent Compatibility: Polar aprotic solvents (DMF, DMSO) improve solubility but may require degassing to prevent oxidation.
  • Temperature Control: Initiate reactions at 0°C to suppress side reactions, then gradually warm to room temperature.

Q. How does bromine substitution at the 8-position influence reactivity compared to other halogens?

  • Answer: Bromine’s electron-withdrawing effect increases electrophilicity at the 4-carboxylic acid group, enhancing reactivity in nucleophilic substitutions. Compared to chloro analogs, bromine’s larger atomic radius may sterically hinder certain reactions but improves leaving-group ability in SNAr mechanisms .

Advanced Research Questions

Q. How can researchers address inconsistencies in NMR data during derivative synthesis?

  • Answer: Discrepancies often arise from residual solvents or tautomeric equilibria. Use deuterated DMSO-d6 for better resolution of exchangeable protons. For ambiguous peaks, perform 2D NMR (COSY, HSQC) or spiking experiments with authentic standards .

Q. What computational tools predict this compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states. Focus on the LUMO localization at the 8-bromo position to predict regioselectivity. Compare results with experimental kinetic data .

Q. How to mitigate decomposition during amide coupling reactions?

  • Answer: Decomposition often occurs via acid-catalyzed hydrolysis. Strategies include:

  • Using anhydrous solvents and molecular sieves to scavenge water.
  • Adding a catalytic amount of DMAP to accelerate coupling and reduce reaction time .
  • Monitoring reaction progress via TLC to terminate before side reactions dominate.

Q. What is the impact of the 8-bromo group on the compound’s acidity?

  • Answer: The electron-withdrawing bromine increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-halogenated analogs (pKa ~4.0). Titration with NaOH or computational pKa prediction tools (e.g., MarvinSuite) can quantify this effect .

Q. How to analyze byproducts in multicomponent reactions involving this compound?

  • Answer: Combine LC-MS for high-resolution mass detection and preparative HPLC for isolation. For complex mixtures, use GC-MS for volatile byproducts or X-ray crystallography to resolve ambiguous structures. Reference spectral libraries (e.g., SciFinder) for identification .

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